Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)ethylamine
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)ethylamine
Executive Summary
2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6), frequently referred to as 4-Bromophenethylamine (4-BPEA), is a halogenated primary amine heavily utilized in advanced organic synthesis and pharmaceutical development[1]. The presence of the para-bromo substituent on the phenethylamine scaffold provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the primary aliphatic amine remains highly reactive toward electrophiles[2]. This whitepaper details its physicochemical properties, mechanistic utility, and standardized protocols for researchers and drug development professionals.
Physicochemical Profiling and Mechanistic Implications
Understanding the physical and chemical properties of 4-BPEA is critical for predicting its behavior in complex reaction matrices. The compound presents as a colorless to light yellow clear liquid at room temperature[1][3].
Table 1: Quantitative Physicochemical Properties of 2-(4-Bromophenyl)ethylamine
| Property | Value | Mechanistic & Practical Implication |
| CAS Number | 73918-56-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C | Dictates stoichiometric calculations in synthesis[4]. |
| Molar Mass | 200.08 g/mol | High mass due to the bromine atom; impacts mass balance[4]. |
| Density | 1.29 g/mL at 25 °C | Heavier than water; forms the lower layer in aqueous biphasic non-halogenated solvent extractions[4]. |
| Boiling Point | 63-72 °C at 0.2 mmHg | Requires high vacuum for distillation; prone to thermal degradation at atmospheric pressure[1]. |
| Predicted pKa | ~9.72 | Strongly basic amine; exists as an ammonium salt at physiological pH[1]. |
| Refractive Index | 1.574 | Useful for rapid purity verification via refractometry[1]. |
Causality in Reactivity
The bifunctional nature of 4-BPEA is its most valuable asset. The primary amine (pKa ~9.72) is a strong nucleophile, readily participating in alkylation, acylation, and reductive amination[1]. Conversely, the aryl bromide is an excellent electrophile in palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). The spatial separation provided by the ethyl linker ensures that steric hindrance from the bulky bromine atom does not impede the amine's nucleophilicity, allowing for orthogonal functionalization without the need for complex protecting group strategies.
Synthetic Pathways and Pharmaceutical Applications
4-BPEA serves as a critical building block in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs). According to established chemical literature and supplier application notes, it is predominantly utilized in the synthesis of pyrazinoisoquinoline derivatives and alkyl arylamino sulfides[1][2].
Synthesis of Pyrazinoisoquinolines
Pyrazinoisoquinolines are privileged scaffolds in drug discovery, often exhibiting potent anthelmintic or neurological activities. The synthesis typically initiates with the acylation of 4-BPEA using chloroacetyl chloride to yield N-2-(4-bromophenyl)ethyl chloroacetamide[1]. This intermediate undergoes a Bischler-Napieralski-type cyclization, leveraging the electron-rich nature of the aromatic ring to form the fused bicyclic system.
Fig 1: Downstream synthetic pathways of 4-BPEA in medicinal chemistry.
Experimental Protocol: Standardized Chloroacetylation of 4-BPEA
To ensure high yield and reproducibility, the following protocol outlines the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide[1]. This methodology incorporates built-in quality control steps for self-validation.
Rationale for Reagent Choice: Dichloromethane (DCM) is chosen as an aprotic solvent that readily dissolves both the amine and the acyl chloride. Triethylamine (TEA) acts as a non-nucleophilic proton scavenger to prevent the formation of the unreactive 4-BPEA hydrochloride salt.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask purged with inert gas (N
/Ar), dissolve 10.0 mmol (2.00 g) of in 30 mL of anhydrous DCM[1]. -
Base Addition: Add 12.0 mmol (1.67 mL) of Triethylamine (TEA) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Cooling & Acylation: Submerge the flask in an ice-water bath (0 °C). Slowly add 11.0 mmol (0.88 mL) of Chloroacetyl chloride dropwise over 15 minutes.
-
Self-Validation Check: The reaction should mildly exotherm, and a white precipitate (TEA·HCl) will begin to form immediately, indicating the acylation is proceeding successfully.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3; UV active).
-
Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO
. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1N HCl (20 mL) to remove unreacted 4-BPEA, followed by brine (20 mL). -
Drying & Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.
Fig 2: Step-by-step experimental workflow for the chloroacetylation of 4-BPEA.
Safety, Handling, and Storage Validation
4-BPEA is classified as a corrosive liquid (Hazard Class 8, UN 2735)[1]. It causes severe skin burns and eye damage[3][4].
-
Storage: Must be stored in a tightly closed container in a refrigerator (2-8 °C) under an inert atmosphere (Argon or Nitrogen)[1][2]. This prevents oxidative degradation and prevents the primary amine from absorbing atmospheric CO
to form carbamate salts. -
Handling: All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, splash goggles, and a lab coat). In case of skin contact, safety protocols dictate the immediate removal of contaminated clothing and rinsing the skin with copious amounts of water/shower[3][4].
References
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Thermo Fisher Scientific. 2-(4-Bromophenyl)ethylamine, 98% SDS and Product Details. Thermo Fisher Scientific.[Link]
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ChemBK. 2-(4-Bromophenyl)ethylamine - Physico-chemical Properties. ChemBK.[Link]
